3-Amino-4-chlorophenol
Overview
Description
3-Amino-4-chlorophenol is a chemical compound that is part of a broader class of chloroanilines, which are derivatives of phenol containing chlorine and amino substituents. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of both amino and chloro groups on the phenol ring can influence the compound's reactivity and interaction with other molecules, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of compounds related to 3-amino-4-chlorophenol has been explored in several studies. For instance, the synthesis of 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids was achieved starting from 3-(p-chlorophenyl)-4-oxo-valeric acid, which could be related to the synthesis pathways of 3-amino-4-chlorophenol derivatives . Another study reported the synthesis of 4-chloro-2-nitrophenol, which was then reduced to 2-amino-4-chlorophenol with a high purity and yield, indicating a viable method for producing chloroaniline derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-amino-4-chlorophenol has been determined using various techniques. X-ray diffraction was used to determine the structure of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, revealing dihedral angles between the triazole ring and the phenyl rings and highlighting the importance of hydrogen bonding in the molecular structure . Such structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Chemical reactions involving chlorophenyl compounds often include cyclization and nucleophilic substitution, as seen in the synthesis of perfunctionalized 3-amino-4-nitrothiophenes from chlorinated 2-nitrobutadiene derivatives . These reactions are key to expanding the chemical space of chloroaniline derivatives and exploring their reactivity under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by the presence of chloro and amino groups. For example, the crystal packing of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones is stabilized by strong N-H...O hydrogen bonds and various weak interactions . These interactions can affect the compound's solubility, melting point, and other physical properties, which are important for practical applications.
Scientific Research Applications
Chlorophenol Stress and Aromatic Amino Acid Biosynthesis
Chlorophenols, including compounds like 3-Amino-4-chlorophenol, have been studied for their impact on aromatic amino acid biosynthesis. A genome-wide study using Saccharomyces cerevisiae revealed that exposure to chlorophenols affects genes important for aromatic amino acid biosynthesis and mitochondrial protein synthesis, highlighting the molecular basis of chlorophenol toxicity in eukaryotes (Yadav et al., 2011).
Sonochemical Degradation of Aromatic Organic Pollutants
The sonochemical degradation of various chlorophenols, including 3-Amino-4-chlorophenol, has been explored as a method for mineralizing these pollutants in aqueous solutions. This approach shows promise for environmental remediation, offering efficient degradation with minimal formation of organic byproducts (Goskonda et al., 2002).
Photocatalytic Decomposition in Water
Studies on the photocatalytic decomposition of chlorophenols like 3-Amino-4-chlorophenol in water have been conducted using various nanocomposites. For instance, the use of a Fe3O4-Cr2O3 magnetic nanocomposite under ultraviolet irradiation has shown effective decomposition, emphasizing the potential of nanotechnology in environmental pollutant removal (Kesho Singh et al., 2017).
Removal from Aqueous Media
The removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents has been investigated, with these solvents showing high extraction capacities. This research contributes to the development of effective methods for purifying water from chlorophenol pollutants (Adeyemi et al., 2020).
Biodegradability and Toxicity Assessment
The anaerobic biodegradability and toxicity of chlorophenols, including 3-Amino-4-chlorophenol, were assessed to understand their impact on the environment and potential for biodegradation. This research is crucial in evaluating the environmental and health risks associated with chlorophenols (O'connor & Young, 1989).
Photocatalytic Degradation under UV-A Irradiation
The degradation of 4-chlorophenol, a compound closely related to 3-Amino-4-chlorophenol, under UV-A irradiation using Ag/TiO2/Fe3O4 composites was studied. This research provides insights into alternative methods for decomposing non-degradable pollutants in water supplies (Chang et al., 2015).
properties
IUPAC Name |
3-amino-4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUALUHYKLDYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408020 | |
Record name | 3-Amino-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chlorophenol | |
CAS RN |
16026-77-0 | |
Record name | 3-Amino-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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